Cas no 1214365-75-9 (3-Amino-2,4-dihydroxy-6-(trifluoromethyl)pyridine)
3-Amino-2,4-dihydroxy-6-(trifluoromethyl)pyridine Chemical and Physical Properties
Names and Identifiers
-
- 3-amino-2,4-dihydroxy-6-(trifluoromethyl)pyridine
- FCH1155562
- 3-Amino-2,4-dihydroxy-6-(trifluoromethyl)pyridine
-
- Inchi: 1S/C6H5F3N2O2/c7-6(8,9)3-1-2(12)4(10)5(13)11-3/h1H,10H2,(H2,11,12,13)
- InChI Key: JFPATPOFNXMFTD-UHFFFAOYSA-N
- SMILES: FC(C1=CC(=C(C(N1)=O)N)O)(F)F
Computed Properties
- Hydrogen Bond Donor Count: 3
- Hydrogen Bond Acceptor Count: 6
- Heavy Atom Count: 13
- Rotatable Bond Count: 0
- Complexity: 316
- Topological Polar Surface Area: 75.4
3-Amino-2,4-dihydroxy-6-(trifluoromethyl)pyridine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Alichem | A022004066-250mg |
3-Amino-2,4-dihydroxy-6-(trifluoromethyl)pyridine |
1214365-75-9 | 97% | 250mg |
$673.20 | 2023-09-04 | |
| Alichem | A022004066-500mg |
3-Amino-2,4-dihydroxy-6-(trifluoromethyl)pyridine |
1214365-75-9 | 97% | 500mg |
$1058.40 | 2023-09-04 | |
| Alichem | A022004066-1g |
3-Amino-2,4-dihydroxy-6-(trifluoromethyl)pyridine |
1214365-75-9 | 97% | 1g |
$1797.60 | 2023-09-04 |
3-Amino-2,4-dihydroxy-6-(trifluoromethyl)pyridine Related Literature
-
Zhonghua Xiang,Chuanqi Fang,Sanhua Leng,Dapeng Cao J. Mater. Chem. A, 2014,2, 7662-7665
-
2. An autonomous self-optimizing flow machine for the synthesis of pyridine–oxazoline (PyOX) ligands†Eric Wimmer,Daniel Cortés-Borda,Solène Brochard,Elvina Barré,Charlotte Truchet,François-Xavier Felpin React. Chem. Eng., 2019,4, 1608-1615
-
Jieun Kim,Han-Saem Park,Tae-Hee Kim,Sung Yeol Kim,Hyun-Kon Song Phys. Chem. Chem. Phys., 2014,16, 5295-5300
-
Luke L. Lairson,Warren W. Wakarchuk Chem. Commun., 2007, 365-367
Additional information on 3-Amino-2,4-dihydroxy-6-(trifluoromethyl)pyridine
3-Amino-2,4-dihydroxy-6-(trifluoromethyl)pyridine: A Comprehensive Overview
The compound 3-Amino-2,4-dihydroxy-6-(trifluoromethyl)pyridine, with the CAS number 1214365-75-9, is a fascinating molecule that has garnered significant attention in the fields of organic chemistry and pharmacology. This pyridine derivative is characterized by its unique substitution pattern, featuring an amino group at position 3, hydroxyl groups at positions 2 and 4, and a trifluoromethyl group at position 6. These functional groups contribute to its diverse chemical properties and potential applications.
Recent studies have highlighted the importance of 3-Amino-2,4-dihydroxy-6-(trifluoromethyl)pyridine in the development of novel therapeutic agents. The molecule's structure allows for significant flexibility in chemical modification, making it a valuable scaffold for drug design. Researchers have explored its potential as an anti-inflammatory agent, leveraging its ability to modulate key inflammatory pathways. Additionally, its trifluoromethyl group enhances lipophilicity, which is crucial for improving drug bioavailability.
In the context of materials science, 3-Amino-2,4-dihydroxy-6-(trifluoromethyl)pyridine has been investigated for its role in the synthesis of advanced materials. Its hydroxyl groups facilitate hydrogen bonding, which can be exploited in the creation of high-performance polymers and composites. Furthermore, the compound's electronic properties make it a promising candidate for use in organic electronics, particularly in the development of conductive polymers and optoelectronic devices.
The synthesis of 3-Amino-2,4-dihydroxy-6-(trifluoromethyl)pyridine has been optimized through various methodologies, including microwave-assisted synthesis and catalytic processes. These advancements have significantly improved the efficiency and scalability of production, making the compound more accessible for research and industrial applications. Recent breakthroughs in asymmetric synthesis have also enabled the production of enantiomerically pure derivatives, which are invaluable for pharmacological studies.
In terms of biological activity, 3-Amino-2,4-dihydroxy-6-(trifluoromethyl)pyridine has demonstrated potent antioxidant properties, making it a potential candidate for combating oxidative stress-related diseases such as neurodegenerative disorders and cardiovascular diseases. Preclinical studies have shown that the compound can effectively scavenge free radicals and inhibit lipid peroxidation, thereby protecting cellular components from oxidative damage.
The integration of computational chemistry techniques has further enhanced our understanding of 3-Amino-2,4-dihydroxy-6-(trifluoromethyl)pyridine's molecular interactions. Quantum mechanical calculations have provided insights into its electronic structure and reactivity patterns, while molecular docking studies have revealed potential binding modes with various biological targets. These computational approaches have significantly accelerated drug discovery efforts involving this compound.
In conclusion, 3-Amino-2,4-dihydroxy-6-(trifluoromethyl)pyridine stands out as a versatile molecule with immense potential across multiple scientific disciplines. Its unique combination of functional groups and favorable chemical properties positions it as a key player in drug development, materials science, and beyond. As research continues to uncover new applications and mechanisms of action for this compound, its significance in both academic and industrial settings is expected to grow further.
1214365-75-9 (3-Amino-2,4-dihydroxy-6-(trifluoromethyl)pyridine) Related Products
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 941977-17-9(N'-(3-chloro-2-methylphenyl)-N-2-(dimethylamino)-2-(naphthalen-1-yl)ethylethanediamide)
- 2138166-62-6(2,2-Difluoro-3-[methyl(2-methylbutyl)amino]propanoic acid)
- 89640-58-4(2-Iodo-4-nitrophenylhydrazine)
- 1449132-38-0(3-Fluoro-5-(2-fluoro-5-methylbenzylcarbamoyl)benzeneboronic acid)
- 2034271-14-0(2-(1H-indol-3-yl)-N-{[6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]methyl}acetamide)